Hydroxyflubendazole

Descripción general

Descripción

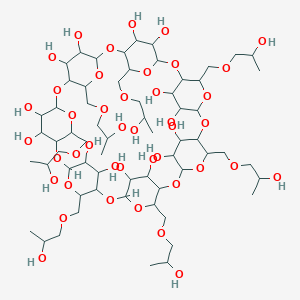

Hydroxyflubendazole is not directly mentioned in the provided papers. However, the papers do discuss various hydroxy-substituted heterocyclic compounds, which can offer insights into the chemical behavior and properties that hydroxyflubendazole might exhibit. For instance, hydroxyphenyl-substituted triazoles show significant fluorescence properties due to the presence of hydroxy groups that can engage in intramolecular hydrogen bonding . Similarly, hydroxyflubendazole, which is likely to contain a hydroxy group, could also exhibit specific optical properties or reactivity due to this functional group.

Synthesis Analysis

The synthesis of hydroxy-substituted compounds is a topic of interest in several papers. For example, the synthesis of 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety involves two-step reactions starting from a pentafluorophenyl derivative . Another paper reports the synthesis of a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, which were evaluated for their antibacterial and antifungal activities . These methods could potentially be adapted for the synthesis of hydroxyflubendazole, considering the structural similarities among these compounds.

Molecular Structure Analysis

The molecular structure of hydroxy-substituted compounds can significantly influence their properties and reactivity. For instance, the perfluorinated 1H-indazoles exhibit supramolecular structures that depend on the length of the perfluoroalkyl chain . The structural and optical properties of hydroxyphenyl-substituted triazoles are also influenced by the placement of electron-donating groups and the presence of intramolecular hydrogen bonds . These findings suggest that the molecular structure of hydroxyflubendazole would be crucial in determining its chemical and physical properties.

Chemical Reactions Analysis

The reactivity of hydroxy-substituted compounds can be enhanced by various factors. For example, protonation at specific sites can enhance the emission properties of certain compounds, as seen in the case of 2-(2-hydroxyfluorophenyl)benzoxazole . Similarly, hydroxyflubendazole may undergo specific chemical reactions influenced by the presence of the hydroxy group and other functional groups within its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy-substituted compounds are diverse. The fluorescence of hydroxyphenyl-substituted triazoles, for example, is affected by the presence or absence of an intramolecular hydrogen bond, with quantum yields in the range of 0.1-0.3 . The antibacterial and antifungal activities of some hydroxy-substituted indazoles have also been reported, indicating that such compounds can have significant biological activities . These insights could be relevant when analyzing the properties of hydroxyflubendazole.

Aplicaciones Científicas De Investigación

Application in Lung Cancer Treatment

- Specific Scientific Field : Oncology, specifically lung cancer treatment .

- Summary of the Application : Hydroxyflubendazole (also known as Flubendazole) has shown promising activity against several types of cancer, including lung cancer . It has been developed into a new nanocrystal through microfluidization followed by freeze-drying methods .

- Methods of Application : The new Flubendazole nanocrystal was developed through microfluidization followed by freeze-drying methods . The results revealed a significant influence of TPGS concentration on particle size reduction, favoring the achievement of the lowest mean particle size with superior performance and better physicochemical stability .

- Results or Outcomes : Preliminary in vivo studies showed that the freeze-dried Flubendazole nanocrystal exhibits an expressive ability to retard tumor progression and decreases the size of tumors by approximately 40% in an A549R xenograft mouse model .

Application in Various Types of Cancer Treatment

- Specific Scientific Field : Oncology, specifically treatment of various types of cancers .

- Summary of the Application : Flubendazole has been shown to play an important anti-tumor role in different types of cancers, including breast cancer, melanoma, prostate cancer, colorectal cancer, and lung cancer .

- Methods of Application : The specific methods of application are not detailed in the source, but it is mentioned that Flubendazole has been repurposed as a promising anticancer drug .

Safety And Hazards

Propiedades

IUPAC Name |

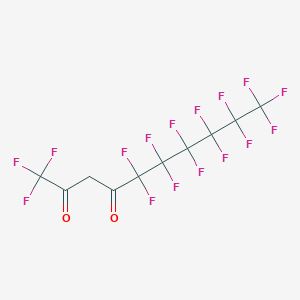

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRXGWUUBPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438010 | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reduced-flubendazole | |

CAS RN |

82050-12-2 | |

| Record name | Reduced-flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)